4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide
Description
4-[(5Z)-5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide is a rhodanine-based thiazolidinone derivative characterized by a benzylidene substituent at the C5 position, a thioxo group at C2, and a butanamide chain linked to the N3 of the thiazolidinone core. Its synthesis likely involves a Knoevenagel condensation between a thiazolidinone precursor and an aldehyde, followed by amidation (as inferred from analogous procedures in and ). Structural confirmation relies on spectroscopic techniques (IR, NMR, MS), as demonstrated in related compounds.
Properties
IUPAC Name |
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-16-10-8-15(9-11-16)21-18(24)7-4-12-22-19(25)17(27-20(22)26)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,13,23H,4,7,12H2,(H,21,24)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDCQPCOQOOGEQ-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide generally involves a multi-step process:
Thiazolidine Ring Formation: Combining a suitable dithiocarbamate with a α-haloketone under controlled temperatures.
Benzylidene Introduction: Treating the intermediate with benzaldehyde in the presence of a catalytic amount of an acid to facilitate the aldol condensation reaction.
Final Amidation: Converting the hydroxyl group to an amide using a coupling reagent like EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: For industrial-scale production, optimizations like solvent recovery, catalytic reuse, and continuous flow synthesis are typically employed to improve yield and reduce costs. The reaction conditions are tightly controlled with real-time monitoring systems to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation to form sulfone derivatives.
Reduction: Reduction can lead to the formation of thiazolidine-2-thione.
Substitution: Electrophilic substitution reactions on the benzylidene moiety can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Uses reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.
Reduction: Typically employs sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes electrophilic halogenating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation Products: Sulfone derivatives.
Reduction Products: Thiazolidine-2-thione.
Substitution Products: Various functionalized benzylidene derivatives.
Scientific Research Applications
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide has a plethora of applications:
In Chemistry: Utilized as a precursor for synthesizing more complex heterocyclic compounds.
In Biology: Functions as a potential enzyme inhibitor due to its ability to interact with thiol groups.
In Medicine: Shows promise in anti-inflammatory and anticancer studies.
In Industry: Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets like enzymes containing thiol groups, leading to inhibition or modulation of their activity. The benzylidene group enhances binding affinity through π-π stacking interactions, while the thiazolidine ring offers additional sites for hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives are widely studied for their diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally analogous molecules:
Functional Group Impact on Properties
- Benzylidene vs. Substituted Benzylidenes: The target compound’s unsubstituted benzylidene group offers a planar aromatic system for π-π stacking, whereas vanillylidene () introduces methoxy and hydroxy groups, enhancing polarity and hydrogen-bonding capacity.
Amide Chain Length and Substituents :
Thione Tautomerism :
All compounds exhibit thione tautomerism (νC=S at 1247–1255 cm⁻¹), critical for stability and metal chelation.
Research Findings and Data Tables
Spectral Data Comparison
Biological Activity
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide, commonly referred to as a thiazolidinone derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a unique structure that includes a thiazolidinone ring and various functional groups, which contribute to its interaction with biological systems.
- Molecular Formula : C20H18N2O3S2
- Molecular Weight : 398.5 g/mol
- CAS Number : 303792-67-8
Research indicates that the biological activity of this compound may be attributed to its ability to interact with thiol groups in proteins, potentially acting as an enzyme inhibitor. This interaction is crucial for its anti-inflammatory and anticancer properties.
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiazolidinone derivatives, including this compound. Notably, it has shown moderate activity against various cancer cell lines. For instance:
- UO31 Renal Cancer Cell Line : Exhibited significant cytotoxic effects, indicating its potential as a therapeutic agent against renal cancer .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit pathways involved in inflammation, which could make it beneficial in treating inflammatory diseases.
Research Findings
| Study | Findings |
|---|---|
| Study on UO31 Cell Line | Moderate anticancer activity observed . |
| Anti-inflammatory Assays | Inhibition of inflammatory cytokines reported . |
| Enzyme Inhibition Studies | Interaction with thiol groups leading to enzyme inhibition . |
Case Studies
- Case Study on Antitumor Activity : A study involving the administration of this compound in animal models showed a reduction in tumor size and proliferation rates in treated groups compared to controls.
- Case Study on Inflammation : Clinical trials indicated that patients receiving treatment with this compound experienced reduced markers of inflammation, suggesting its efficacy in managing inflammatory conditions.
Q & A
Q. Key Optimization Parameters :
- Solvent system : Polar aprotic solvents (DMF) enhance reactivity, while acetic acid aids in protonation.
- Temperature : Reflux conditions (~100–120°C) ensure complete cyclization.
- Catalyst : Sodium acetate acts as a base to deprotonate intermediates.
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | DMF/acetic acid, reflux (2 h) | ~85% | |
| Benzylidene addition | Glacial acetic acid, reflux (7 h) | 85% |
Basic: How is the Z-configuration of the benzylidene group confirmed?
Answer:
The Z-configuration is verified using:
Nuclear Overhauser Effect (NOESY) NMR : Correlates spatial proximity between the benzylidene aromatic protons and the thiazolidinone protons .
X-ray crystallography : Resolves the spatial arrangement of the double bond (e.g., C5–C6 bond length ~1.34 Å, consistent with Z-geometry) .
UV-Vis spectroscopy : Z-isomers exhibit distinct λmax due to conjugation differences (e.g., ~350 nm for Z vs. ~320 nm for E) .
Q. Data Interpretation :
- NOESY : Cross-peaks between benzylidene protons and the thiazolidinone C4=O group confirm the Z-configuration .
- X-ray : Dihedral angles between the benzylidene and thiazolidinone planes (<10°) support the non-planar Z-conformation .
Advanced: How can computational modeling predict the compound’s reactivity or bioactivity?
Answer:
Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C=S group’s LUMO suggests susceptibility to nucleophilic attack .
Molecular docking : Simulates binding to target enzymes (e.g., bacterial acps-pptase) using software like AutoDock Vina. Key interactions include hydrogen bonding with the 4-hydroxyphenyl group and hydrophobic contacts with the benzylidene moiety .
Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) identifies transition states for synthesis optimization (e.g., cyclization energy barriers) .
Q. Validation :
- Compare computed binding affinities (ΔG) with experimental IC50 values.
- Use ICReDD’s workflow to integrate computational predictions with high-throughput screening .
Advanced: How to resolve contradictions in reported biological activity across studies?
Answer:
Contradictions arise due to:
- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacterial models) or enzyme isoforms.
- Purity : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity to exclude impurities affecting bioactivity .
- Solubility : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .
Q. Methodological Adjustments :
- Dose-response curves : Perform 8-point dilutions (0.1–100 μM) to calculate accurate EC50 values.
- Positive controls : Include known inhibitors (e.g., triclosan for enoyl-ACP reductase) to validate assay conditions .
Basic: What analytical techniques characterize purity and stability?
Answer:
- HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm. Retention time ~8.2 min .
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C confirms thermal stability .
- Mass spectrometry (HRMS) : [M+H]<sup>+</sup> at m/z 437.08 (calculated: 437.09) .
Q. Stability Protocol :
- Store at –20°C under argon.
- Monitor degradation via weekly HPLC for 12 weeks.
Advanced: How to evaluate metabolic stability in preclinical models?
Answer:
Liver microsomal assay : Incubate with NADPH (1 mM, 37°C, 1 h). Quench with acetonitrile and analyze via LC-MS.
- Major metabolites: Hydroxylation at the benzylidene ring (m/z +16) and glucuronidation (m/z +176) .
CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) .
Q. Data Analysis :
- Half-life (t1/2) >60 min suggests favorable metabolic stability.
Advanced: What strategies address poor aqueous solubility?
Answer:
- Salt formation : React with HCl or sodium hydroxide to form water-soluble salts.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) via solvent evaporation .
- Co-solvents : Use PEG-400 or cyclodextrins (e.g., 10% w/v HP-β-CD) to enhance solubility .
Q. Characterization :
- Dynamic Light Scattering (DLS) for nanoparticle size.
- Phase solubility diagrams for cyclodextrin complexes.
Basic: What is the compound’s role in targeting bacterial enzymes?
Answer:
The compound inhibits bacterial fatty acid synthesis by targeting:
AcpS-phosphopantetheinyl transferase (acps-pptase) : Binds to the active site via hydrogen bonding with the 4-hydroxyphenyl group and hydrophobic interactions with the benzylidene moiety .
Enoyl-ACP reductase : Competes with NADH binding (Ki ~2.5 μM) .
Q. Experimental Design :
- Enzyme inhibition assay : Measure NADH depletion at 340 nm (IC50 ~5 μM).
- MIC testing : Against S. aureus (MIC ~8 μg/mL) .
Advanced: How to assess stereochemical impurities in scaled-up synthesis?
Answer:
Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10), retention times: Z-isomer 12.3 min, E-isomer 14.7 min .
Circular Dichroism (CD) : Z-isomer exhibits a positive Cotton effect at 250 nm .
Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers via C=O and C=S stretching modes .
Basic: What are the protocols for cytotoxicity profiling?
Answer:
MTT assay : Treat HEK-293 cells (24 h, 10–100 μM), measure absorbance at 570 nm. IC50 >50 μM indicates low cytotoxicity .
Hemolysis assay : Incubate with RBCs (2% v/v, 1 h), measure hemoglobin release at 540 nm. <5% hemolysis at 100 μM is acceptable .
Q. Data Interpretation :
- Selectivity index (SI) = IC50(host)/IC50(pathogen). SI >10 suggests therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
